An In-depth Technical Guide to 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2)
An In-depth Technical Guide to 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-iodopyridin-3-amine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical properties, a validated synthesis protocol, applications in drug discovery, and methods for analytical monitoring.
Compound Properties and Specifications
6-Chloro-2-iodopyridin-3-amine is a halogenated pyridine derivative valued for its utility as a versatile intermediate.[1] Its structure allows for selective functionalization, making it a valuable component in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[2] The chlorine and iodine substituents influence its electronic properties and reactivity, enabling its use in various cross-coupling reactions.[1]
Table 1: Physicochemical Properties of 6-Chloro-2-iodopyridin-3-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 400777-06-2 | [3][4] |
| Molecular Formula | C₅H₄ClIN₂ | [3][4] |
| Molecular Weight | 254.46 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Boiling Point | 359.4°C at 760 mmHg | [2][4] |
| Density | 2.139 g/cm³ | [4] |
| Flash Point | 171.1°C | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
| Purity | Typically ≥95-98% |[3][7] |
Synthesis Protocol
The synthesis of 6-Chloro-2-iodopyridin-3-amine is commonly achieved through the direct iodination of 6-chloropyridin-3-amine.
Experimental Protocol: Iodination of 6-chloropyridin-3-amine
This protocol details the synthesis of 6-chloro-2-iodopyridin-3-amine from 6-chloropyridin-3-amine.[8]
Materials:
-
6-chloropyridin-3-amine (10.0 g, 77.8 mmol)
-
Silver sulfate (12.1 g, 38.9 mmol)
-
Iodine (23.7 g, 93.4 mmol)
-
Ethanol (150 mL)
-
Water (100 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 6-chloropyridin-3-amine (10.0 g, 77.8 mmol) in ethanol (150 mL), sequentially add silver sulfate (12.1 g, 38.9 mmol) and iodine (23.7 g, 93.4 mmol).[8]
-
Stir the reaction mixture at 20°C overnight.[8]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[8]
-
Add water (100 mL) and ethyl acetate (200 mL) to the residue and separate the organic layer.[8]
-
Extract the aqueous layer three times with ethyl acetate (100 mL each).[8]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:1) eluent to afford the final product.[8]
Results:
-
Yield: 17.1 g (86%)[8]
-
¹H NMR (DMSO, 300MHz): δ 7.16 (d, J = 8.4Hz, 1H), 7.01 (d, J = 8.4Hz, 1H), 5.57 (s, 2H).[8]
Applications in Drug Discovery and Organic Synthesis
6-Chloro-2-iodopyridin-3-amine is a foundational scaffold in medicinal chemistry.[9] Its utility stems from the differential reactivity of the chloro and iodo substituents, which allows for selective participation in a variety of coupling reactions to build more complex molecular architectures.
Key Applications:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. This building block provides a robust starting point for creating libraries of potential drug candidates.[2][9]
-
Cross-Coupling Reactions: It is frequently employed in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for synthesizing diverse and complex heterocyclic systems.[2][9][10]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound and its derivatives are used in the development of novel agrochemicals and advanced organic materials.[2]
Analytical Methods and Reaction Monitoring
Confirming the structure and monitoring the progress of reactions involving 6-Chloro-2-iodopyridin-3-amine is essential for successful synthesis. A multi-faceted spectroscopic approach is typically employed.[11]
Common Analytical Techniques:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress at the bench.[10]
-
High-Performance Liquid Chromatography (HPLC): Preferred for accurate quantification of reactants and products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying products, intermediates, and byproducts by providing molecular weight information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for starting materials, intermediates, and final products.[10][12]
Safety Information
Users should handle this compound with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13] Always consult the material safety data sheet (MSDS) before use.
Conclusion
6-Chloro-2-iodopyridin-3-amine (CAS 400777-06-2) is a high-value chemical intermediate with significant applications in drug discovery and the synthesis of complex organic molecules. Its well-defined synthesis and versatile reactivity make it an indispensable tool for researchers and chemists. This guide provides the essential technical information required for its effective utilization in a research and development context.
References
- 1. CAS 400777-06-2: 6-Chloro-2-iodopyridin-3-amine [cymitquimica.com]
- 2. 6-Chloro-2-iodopyridin-3-amine [myskinrecipes.com]
- 3. synchem.de [synchem.de]
- 4. 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 [chemnet.com]
- 5. 6-Chloro-2-iodopyridin-3-amine | CymitQuimica [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 8. 3-Amino-2-chloro-6-iodopyridine | 400777-06-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 400777-06-2|6-Chloro-2-iodopyridin-3-amine|BLD Pharm [bldpharm.com]
- 13. 6-Chloro-4-iodopyridin-3-amine | 351227-42-4 [sigmaaldrich.com]

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